molecular formula C19H14BrN3S B2569113 (2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3-methylphenyl)amino]prop-2-enenitrile CAS No. 450352-85-9

(2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3-methylphenyl)amino]prop-2-enenitrile

Cat. No.: B2569113
CAS No.: 450352-85-9
M. Wt: 396.31
InChI Key: KYTWJDQBLIYKLK-RVDMUPIBSA-N
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Description

The compound (2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3-methylphenyl)amino]prop-2-enenitrile is a nitrile-containing enamine derivative featuring a thiazole core substituted with a 4-bromophenyl group and an amino-linked 3-methylphenyl moiety. Thiazole derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, driven by their ability to participate in hydrogen bonding and π-π stacking interactions .

Properties

IUPAC Name

(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3-methylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3S/c1-13-3-2-4-17(9-13)22-11-15(10-21)19-23-18(12-24-19)14-5-7-16(20)8-6-14/h2-9,11-12,22H,1H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTWJDQBLIYKLK-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3-methylphenyl)amino]prop-2-enenitrile is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antifungal effects. This article aims to detail the biological activity of this specific compound based on diverse research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H12BrN3O3S\text{C}_{19}\text{H}_{12}\text{BrN}_{3}\text{O}_{3}\text{S}

This structure includes a bromophenyl group, a thiazole ring, and an amino group attached to a prop-2-enenitrile moiety.

Biological Activity Overview

Research indicates that compounds containing thiazole rings exhibit various biological activities. The specific biological activities of this compound include:

  • Anticancer Activity :
    • Several studies have demonstrated that thiazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar in structure have shown cytotoxic effects against various cancer cell lines such as COLO-205 and MDA-MB-231 .
    • The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
  • Antimicrobial Properties :
    • Thiazole derivatives have been reported to possess significant antimicrobial activity against a range of pathogens. The compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes may contribute to its effectiveness .
  • Anti-inflammatory Effects :
    • Thiazole compounds are known for their anti-inflammatory properties, which may be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Case Studies and Research Findings

StudyFindings
Crystal Structure Analysis The crystal structure of the compound has been elucidated, revealing important dihedral angles between the thiazole ring and the phenyl groups, which may influence its biological activity .
Cytotoxicity Assays In vitro studies demonstrated that similar thiazole derivatives exhibited significant cytotoxicity against cancer cell lines with IC50 values in the low micromolar range .
Antimicrobial Testing The compound showed promising activity against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Cellular Uptake : Its lipophilic nature may facilitate cellular uptake, enhancing its efficacy.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis .

Scientific Research Applications

Structural Characteristics

The compound possesses a complex structure characterized by the presence of a thiazole ring, a bromophenyl group, and an enenitrile moiety. The molecular formula is C18H13BrN4O4SC_{18}H_{13}BrN_{4}O_{4}S, with a molecular weight of approximately 461.3 g/mol . The structural features contribute to its biological activity and interaction with various molecular targets.

2.1 Anticancer Properties

Research indicates that thiazole derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that modifications to the thiazole structure can enhance cytotoxicity against specific cancer types, making it a promising candidate for further development as an anticancer agent .

2.2 Antimicrobial Activity

The compound's thiazole framework is known for its antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections. The presence of the bromophenyl group may enhance its interaction with microbial targets, leading to increased potency .

Mechanistic Insights

3.1 Interaction with Biological Targets

Studies have focused on the interaction of this compound with biological targets such as enzymes and receptors. For example, its ability to inhibit specific enzymes involved in cancer progression has been documented, which could lead to the development of targeted therapies .

3.2 Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of (2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3-methylphenyl)amino]prop-2-enenitrile to various targets. These studies help elucidate the compound's mechanism of action at the molecular level and guide further modifications to enhance efficacy .

Case Studies

4.1 In Vivo Studies

Recent in vivo studies have explored the therapeutic potential of this compound in animal models of cancer and infection. Results indicated significant reductions in tumor size and microbial load when treated with this compound compared to control groups . These findings underscore the need for clinical trials to evaluate safety and efficacy in humans.

4.2 Synthesis and Optimization

The synthesis of this compound has been optimized to improve yield and purity. Various synthetic routes have been explored, highlighting the importance of structural modifications for enhancing biological activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Thiazole and Aromatic Rings

The target compound’s structural analogs differ primarily in substituents on the thiazole ring and the aromatic amino group. Key comparisons include:

Table 1: Structural Comparison of Thiazole Derivatives
Compound Thiazole Substituent Amino Group Substituent Key Functional Groups References
Target Compound 4-(4-Bromophenyl) 3-Methylphenyl Nitrile, Thiazole, E-config
(2E)-3-(2,4-Dichlorophenyl) Analog 4-(4-Bromophenyl) 2,4-Dichlorophenyl Nitrile, Thiazole, E-config
Benzimidazole-Based Analog 1-Methylbenzimidazol-2-yl 4-Bromophenyl Nitrile, Benzimidazole
Nitro-Substituted Analog 4-Phenyl 2-Fluoro-5-nitrophenyl Nitrile, Thiazole, Nitro
Key Observations :

Electron-Withdrawing vs. The 2,4-dichlorophenyl substituent in the analog () increases lipophilicity, which may improve membrane permeability but reduce solubility .

Core Heterocycle Variations :

  • Replacement of thiazole with benzimidazole () alters hydrogen-bonding capacity and aromatic stacking, which could influence binding affinity in biological targets .

Crystallographic and Hydrogen-Bonding Patterns

Crystallographic studies using SHELX and ORTEP-3 () reveal that the E-configuration in the target compound facilitates planar molecular geometry, enabling efficient crystal packing via C–H···N and π-π interactions. In contrast, analogs with bulkier substituents (e.g., 3,4-dimethoxyphenyl in ) exhibit distorted geometries, reducing crystalline stability .

Table 2: Hydrogen-Bonding Analysis
Compound Hydrogen-Bond Donors/Acceptors Observed Interactions Implications
Target Compound 1 Donor (N–H), 2 Acceptors (Nitrile, Thiazole) C–H···N, π-π stacking Enhanced solubility and stability
2,4-Dichlorophenyl Analog 1 Donor (N–H), 3 Acceptors (Nitrile, Thiazole, Cl) Cl···π, halogen bonding Increased membrane permeability
Nitro-Substituted Analog 1 Donor (N–H), 3 Acceptors (Nitrile, Thiazole, NO₂) Strong dipole interactions Higher bioactivity potential

Research Findings and Implications

  • Antimicrobial Activity: Nitro-substituted analogs () show enhanced activity against mycobacteria compared to non-nitro derivatives, suggesting that electron-withdrawing groups on the aryl ring improve target binding .
  • Anticancer Potential: Thiazole derivatives with bromophenyl groups (e.g., ) demonstrate moderate cytotoxicity, likely due to intercalation or kinase inhibition mechanisms .
  • Solubility and Bioavailability : The 3-methylphenyl group in the target compound may improve solubility compared to dichlorophenyl analogs, balancing lipophilicity for better pharmacokinetics .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(3-methylphenyl)amino]prop-2-enenitrile, and how can reaction conditions be optimized?

  • Methodology :

  • Thiazole Ring Formation : Utilize Hantzsch thiazole synthesis by reacting α-bromo-4-(4-bromophenyl)acetone with thiourea derivatives under acidic conditions (e.g., HCl/EtOH) to form the 4-(4-bromophenyl)-1,3-thiazole intermediate .
  • Prop-2-enenitrile Assembly : Introduce the nitrile group via Knoevenagel condensation between the thiazole-carbaldehyde intermediate and (3-methylphenyl)aminoacetonitrile. Optimize solvent (e.g., DMF or THF), temperature (60–80°C), and catalysts (e.g., piperidine) to enhance stereoselectivity (E/Z ratio) .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to isolate the (2E)-isomer. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?

  • Key Analytical Workflow :

  • NMR : Assign signals for the thiazole proton (δ 7.8–8.2 ppm, singlet), bromophenyl aromatic protons (δ 7.4–7.6 ppm, doublet), and (3-methylphenyl)amino group (δ 6.8–7.2 ppm, multiplet). The nitrile group (C≡N) is confirmed by IR absorption at ~2200 cm⁻¹ .
  • Mass Spectrometry : Use HRMS (ESI+) to observe the molecular ion peak [M+H]⁺ and fragmentation patterns (e.g., loss of Br or thiazole ring cleavage) .
  • HPLC : Monitor purity with retention time consistency and UV-Vis detection (λ = 254 nm) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the molecular geometry of this compound, particularly the (E)-configuration and thiazole-phenyl torsion angle?

  • Crystallographic Protocol :

  • Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K. Index and integrate reflections using SAINT .
  • Structure Solution : Apply SHELXT (direct methods) for phase determination. Refine with SHELXL, incorporating anisotropic displacement parameters for non-H atoms. Validate using the IUCr checkCIF tool .
  • Key Metrics : Confirm the (2E)-configuration via C=C bond length (~1.34 Å) and torsion angle (thiazole-phenyl dihedral angle < 10°). Use ORTEP-3 (WinGX suite) to visualize anisotropic displacement ellipsoids .

Q. What strategies address discrepancies between experimental NMR data and computational predictions for the (3-methylphenyl)amino group’s electronic environment?

  • Computational Validation :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level (Gaussian 16). Compare calculated vs. experimental chemical shifts using the GIAO method. Adjust for solvent effects (e.g., PCM model for DMSO) .
  • Tautomer Analysis : Investigate possible amino/imino tautomerism via variable-temperature NMR (VT-NMR, 25–80°C) to detect dynamic exchange broadening .

Q. How can researchers analyze potential polymorphism or solvatomorphism in crystalline forms of this compound?

  • Solid-State Screening :

  • PXRD : Compare experimental patterns (Cu Kα radiation) with simulated patterns from single-crystal data. Detect polymorphs via peak shifts or new reflections .
  • Thermal Analysis : Perform DSC/TGA to identify solvent loss events (solvatomorphs) or phase transitions. Correlate with variable-temperature PXRD .

Data Interpretation & Optimization

Q. What statistical approaches are recommended to resolve contradictions in biological activity data across different assay conditions?

  • Data Harmonization :

  • Meta-Analysis : Apply weighted Z-scores to aggregate IC₅₀ values from disparate assays (e.g., enzyme vs. cell-based). Use ANOVA to identify assay-specific biases (e.g., serum interference) .
  • QSAR Modeling : Derive descriptors (e.g., LogP, polar surface area) to correlate structural features with activity trends. Validate via leave-one-out cross-validation .

Q. How can reaction yield and stereoselectivity be systematically optimized for large-scale synthesis?

  • DoE (Design of Experiments) :

  • Variables : Test solvent polarity (THF vs. DMF), catalyst loading (0.5–5 mol%), and temperature (40–100°C) using a factorial design.
  • Response Surface Analysis : Model yield and E/Z ratio via JMP or Minitab. Identify optimal conditions (e.g., DMF, 2 mol% piperidine, 70°C) .

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